

# (2-Chloro-7-methylquinolin-3-yl)methanol CAS number and molecular weight

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## Compound of Interest

Compound Name: (2-Chloro-7-methylquinolin-3-yl)methanol

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An In-depth Technical Guide to **(2-Chloro-7-methylquinolin-3-yl)methanol**: A Core Heterocyclic Building Block for Drug Discovery

**Executive Summary:** This technical guide provides a comprehensive overview of **(2-Chloro-7-methylquinolin-3-yl)methanol**, a key heterocyclic intermediate for researchers, medicinal chemists, and drug development professionals. We delve into its fundamental physicochemical properties, provide a detailed and validated synthetic protocol with mechanistic insights, and explore its strategic importance as a versatile building block in the synthesis of complex, biologically active molecules. This document is designed to serve as a practical and authoritative resource, bridging the gap between foundational chemistry and advanced pharmaceutical application.

## Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.<sup>[1]</sup> Its unique electronic and structural properties have made it a cornerstone in the development of numerous therapeutic agents. Compounds incorporating the quinoline core exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and anti-HIV properties.<sup>[1]</sup>

Within this important class of compounds, halogenated derivatives such as **(2-Chloro-7-methylquinolin-3-yl)methanol** serve as exceptionally versatile synthetic intermediates. The presence of a reactive chlorine atom at the 2-position allows for a wide range of nucleophilic substitution reactions, while the hydroxymethyl group at the 3-position provides a handle for oxidation, esterification, or conversion to other functional groups. This dual functionality makes it a high-value precursor for constructing diverse molecular libraries and developing novel drug candidates. This guide will focus specifically on the 7-methyl substituted variant, detailing its properties, synthesis, and strategic utility.

## Physicochemical Properties

The fundamental properties of **(2-Chloro-7-methylquinolin-3-yl)methanol** are summarized below. Accurate knowledge of these characteristics is critical for its handling, reaction setup, and analytical characterization.

Property	Value	Source(s)
CAS Number	170848-22-3	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>11</sub> H <sub>10</sub> ClNO	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	207.66 g/mol	<a href="#">[3]</a> <a href="#">[5]</a>
IUPAC Name	(2-chloro-7-methylquinolin-3-yl)methanol	<a href="#">[2]</a>
Physical Form	Solid	<a href="#">[4]</a>
Melting Point	131-133 °C	<a href="#">[5]</a>
Boiling Point	368.7 ± 37.0 °C (Predicted)	<a href="#">[5]</a>

## Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of **(2-Chloro-7-methylquinolin-3-yl)methanol** involves the selective reduction of its corresponding aldehyde precursor, 2-chloro-7-methylquinoline-3-carbaldehyde. This transformation is a cornerstone reaction in organic synthesis.

## Principle of Synthesis: Selective Aldehyde Reduction

The conversion of an aldehyde to a primary alcohol is typically achieved using a mild reducing agent. Sodium borohydride ( $\text{NaBH}_4$ ) is the reagent of choice for this particular synthesis.

Causality of Experimental Choice:

- **Selectivity:**  $\text{NaBH}_4$  is a highly selective reducing agent. It readily reduces aldehydes and ketones but is generally unreactive towards other functional groups that may be present, such as esters, amides, or the chloro-aryl system of the quinoline ring. This chemoselectivity prevents unwanted side reactions and simplifies product purification.
- **Safety and Handling:** Compared to more powerful reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ),  $\text{NaBH}_4$  is significantly safer. It is stable in air and reacts slowly and controllably with protic solvents like methanol or ethanol, making the reaction easier to manage on a laboratory scale.

The general reaction mechanism involves the transfer of a hydride ion ( $\text{H}^-$ ) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate by the solvent yields the final primary alcohol product.

## Experimental Protocol: Synthesis via $\text{NaBH}_4$ Reduction

This protocol is adapted from established procedures for the synthesis of structurally similar quinoline methanols, such as the 6-methyl and 8-methyl analogs.<sup>[6][7]</sup>

Materials:

- 2-Chloro-7-methylquinoline-3-carbaldehyde
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol ( $\text{MeOH}$ ), anhydrous
- Ethyl acetate ( $\text{EtOAc}$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)

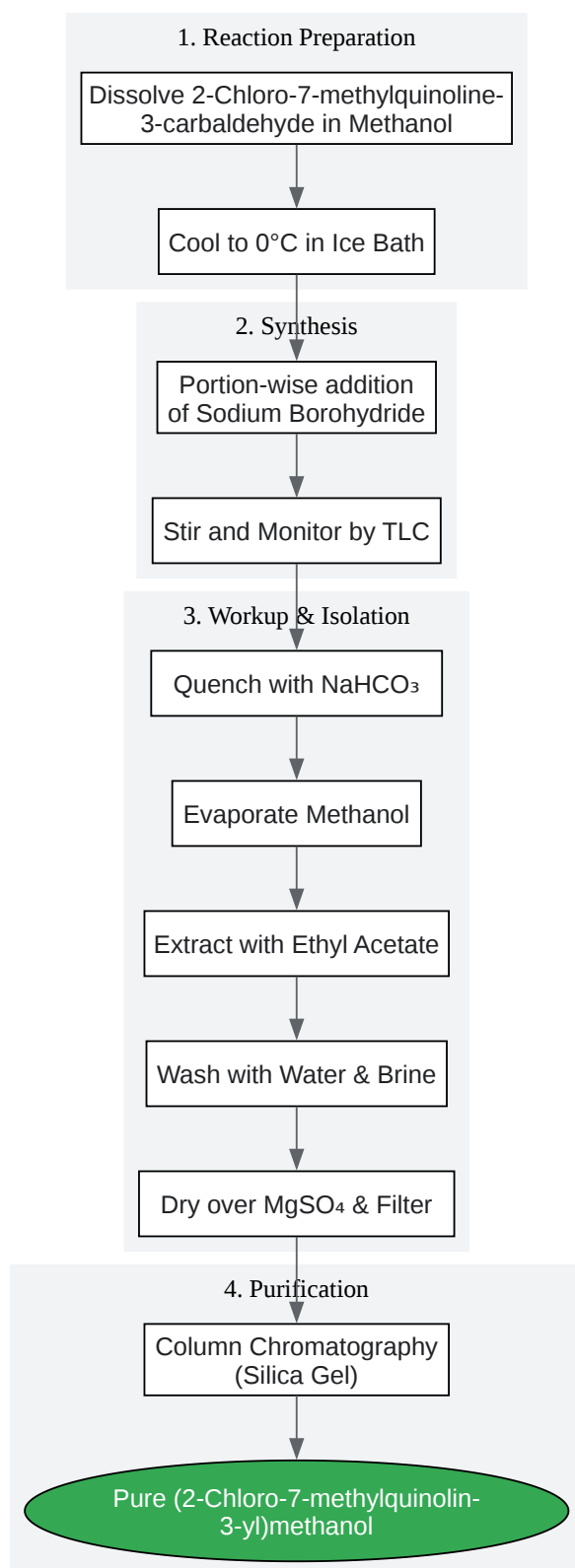
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-7-methylquinoline-3-carbaldehyde (e.g., 1.0 mmol, 205.6 mg).
- **Dissolution:** Add anhydrous methanol (20 mL) to the flask and stir at room temperature (20-25 °C) until the aldehyde is completely dissolved.
- **Cooling:** Place the flask in an ice-water bath and cool the solution to 0 °C.
- **Addition of Reducing Agent:** While stirring vigorously, add sodium borohydride (e.g., 1.2 mmol, 45.4 mg) portion-wise over 10-15 minutes. Rationale: Portion-wise addition helps control the reaction exotherm and any hydrogen gas evolution.
- **Reaction Monitoring:** Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed (typically 1-2 hours).
- **Quenching:** Carefully quench the reaction by slowly adding 10 mL of saturated  $\text{NaHCO}_3$  solution to neutralize any unreacted borohydride and acidic byproducts.
- **Solvent Removal:** Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
- **Extraction:** Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
- **Washing:** Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL). Rationale: The brine wash helps to remove residual water from the organic phase.

- Drying and Filtration: Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure **(2-Chloro-7-methylquinolin-3-yl)methanol**.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **(2-Chloro-7-methylquinolin-3-yl)methanol**.

## Role in Drug Discovery and Development

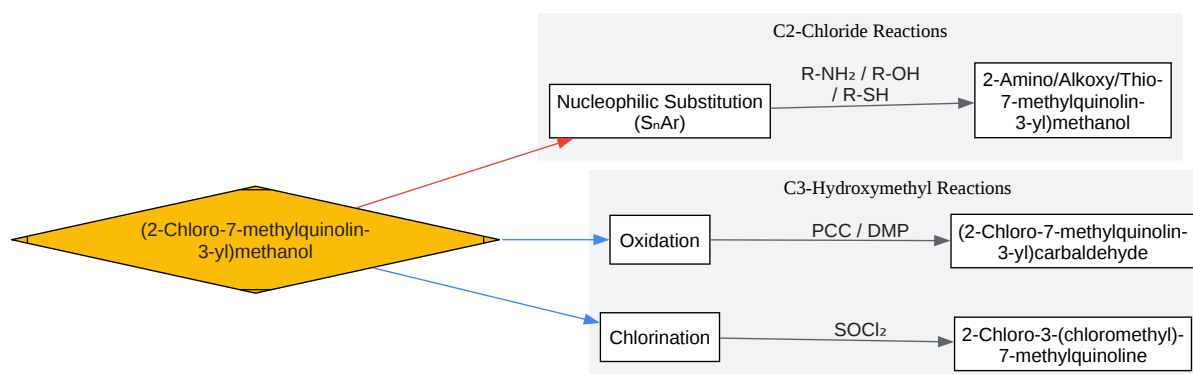
The true value of **(2-Chloro-7-methylquinolin-3-yl)methanol** lies in its potential as a versatile synthetic intermediate for creating more complex molecules with therapeutic potential. Its two distinct functional groups serve as orthogonal synthetic handles.

### A Versatile Synthetic Intermediate

- **The C2-Chloride:** The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution ( $S_NAr$ ). This allows for the straightforward introduction of a wide variety of substituents, including amines, alcohols, thiols, and carbon nucleophiles. This reaction is a key step in the synthesis of many biologically active quinoline derivatives. For instance, reaction with various amines can lead to novel aminoquinoline scaffolds, which are explored for their antidepressant or antimalarial activities.<sup>[8]</sup>
- **The C3-Hydroxymethyl Group:** The primary alcohol is a versatile functional group that can undergo numerous transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in reactions like reductive amination or amide coupling. Alternatively, it can be converted into a better leaving group (e.g., a tosylate or mesylate) or halogenated (e.g., with  $SOCl_2$ ) to produce 2-chloro-3-(chloromethyl)-7-methylquinoline, a potent electrophile for coupling with nucleophiles.<sup>[8]</sup>

### Potential Synthetic Transformations

The following diagram illustrates the synthetic utility of **(2-Chloro-7-methylquinolin-3-yl)methanol** as a starting point for diversification.



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Caption: Key synthetic transformations of **(2-Chloro-7-methylquinolin-3-yl)methanol**.

## Conclusion

**(2-Chloro-7-methylquinolin-3-yl)methanol** is more than a simple chemical compound; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties and accessible synthesis make it a readily available starting material. The compound's true power is realized through the orthogonal reactivity of its chloro and hydroxymethyl groups, which unlocks a vast chemical space for the development of novel quinoline-based derivatives. As the search for new and more effective therapeutics continues, the intelligent application of such versatile building blocks will remain paramount to the success of drug discovery programs.

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